molecular formula C15H17NO2S B4182938 N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide

N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide

Cat. No. B4182938
M. Wt: 275.4 g/mol
InChI Key: VFJZHAMAJONNBG-UHFFFAOYSA-N
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Description

N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide, also known as TFB-TBOA, is a potent and selective inhibitor of the glutamate transporter EAAT1. Glutamate is a major neurotransmitter in the brain, and EAAT1 is responsible for clearing glutamate from the synaptic cleft, preventing excessive stimulation of neurons. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide works by inhibiting the activity of EAAT1, which is responsible for clearing glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can result in excessive stimulation of neurons and neuronal damage. By inhibiting EAAT1, N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide can reduce the risk of neuronal damage and improve neurological function in various disorders.
Biochemical and Physiological Effects:
N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It can reduce the frequency and severity of seizures, improve cognitive function, and reduce neuronal damage in stroke models. N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide has also been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide is its specificity for EAAT1, which allows for targeted inhibition of glutamate transport. This can be useful in studying the role of glutamate in various neurological disorders. However, N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide can have off-target effects on other glutamate transporters, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide. One area of interest is the development of more stable and soluble analogs of N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide, which could improve its effectiveness in experiments. Additionally, further studies are needed to explore the potential therapeutic applications of N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide in various neurological disorders. Finally, more research is needed to fully understand the mechanisms underlying the effects of N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide on neuronal function and survival.

Scientific Research Applications

N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide has been used extensively in scientific research to study the role of EAAT1 in various neurological disorders. It has been shown to be effective in reducing seizure activity in animal models of epilepsy, as well as reducing neuronal damage in animal models of stroke. N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-3-carboxamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-10(13-6-4-8-18-13)16-15(17)12-9-19-14-7-3-2-5-11(12)14/h2-3,5,7,9-10,13H,4,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJZHAMAJONNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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